
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine
Vue d'ensemble
Description
This compound, also known by its CAS number 1357476-69-7, is a chemical of interest in various fields . It is also referred to by its English name, 2-ThiazolaMine, 4-Methyl-5- [2- (2,2,2-trifluoro-1,1-diMethylethyl)-4-pyridinyl]- .
Molecular Structure Analysis
The molecular formula of this compound is C13H14F3N3S . This indicates that it contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and sulfur (S) atoms. The exact arrangement of these atoms forms the unique structure of the compound .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 369.3±42.0 °C and a predicted density of 1.297±0.06 g/cm3 . It also has a predicted acidity coefficient (pKa) of 3.67±0.10 .Applications De Recherche Scientifique
Eco-friendly Synthesis and Antioxidant Activity
A study detailed an eco-friendly synthesis of trifluoromethyl-substituted benzo[d]thiazol-2-amines, including similar compounds, emphasizing a green chemistry approach that avoids harmful solvents and catalysts. The synthesized compounds showed promising antioxidant activities, highlighting their potential in medicinal chemistry and pharmacology (Bonacorso et al., 2016).
Antimicrobial Activity
Another research avenue involves the synthesis of 5-arylazothiazole derivatives containing the thiazole moiety, which demonstrated significant antimicrobial activity. This work underscores the chemical's potential as a scaffold for developing new antimicrobial agents (Abdelhamid et al., 2010).
Insecticidal and Antibacterial Potential
Compounds related to the mentioned chemical structure have been explored for their insecticidal and antibacterial potential. Research on pyrimidine-linked pyrazole derivatives revealed their effectiveness against specific pests and bacteria, suggesting a role in agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).
Hypoglycemic Agents
A series of N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been synthesized and evaluated for their role as glucokinase activators, with certain derivatives identified as dual-acting hypoglycemic agents. This highlights the compound's utility in diabetes research and therapy development (Song et al., 2011).
Antifungal Effects
Research into the antifungal effects of similar thiazolyl-pyrimidin-amine derivatives against types of fungi like Aspergillus terreus and Aspergillus niger has shown that these compounds can be potent antifungal agents, contributing to the development of new antifungal medications (Jafar et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4S/c1-6-8(20-10(16)18-6)7-4-5-17-9(19-7)11(2,3)12(13,14)15/h4-5H,1-3H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMBPDQSFNGNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C(C)(C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467751.png)
![6-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1467755.png)
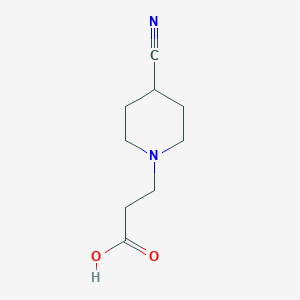
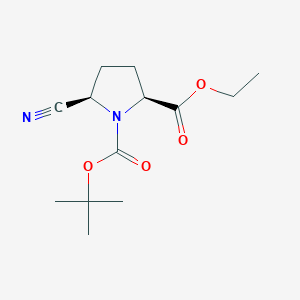

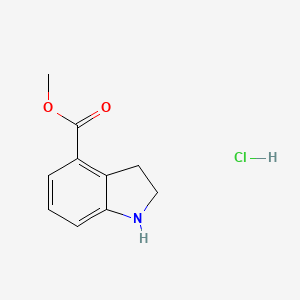
![6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one](/img/structure/B1467765.png)

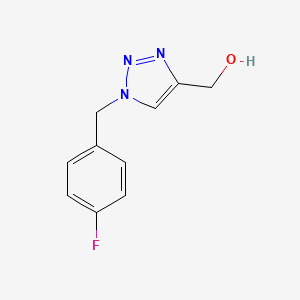
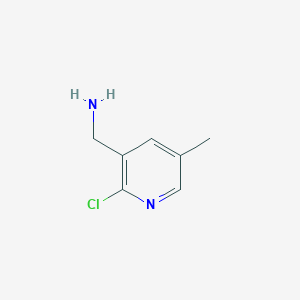
![Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1467771.png)
![3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1467772.png)
